molecular formula C24H38O8 B1213359 Rhodojaponin IV CAS No. 30460-34-5

Rhodojaponin IV

Numéro de catalogue: B1213359
Numéro CAS: 30460-34-5
Poids moléculaire: 454.6 g/mol
Clé InChI: CLACQPZPBZLUQK-ZQSAPXNLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rhodojaponin IV is a diterpenoid.

Applications De Recherche Scientifique

Chemical Properties and Structure

Rhodojaponin IV has the molecular formula C24H38O8C_{24}H_{38}O_8 and is classified as a grayanane diterpenoid. Its structure includes multiple hydroxyl groups and a complex ring system, contributing to its bioactivity. Understanding its chemical makeup is crucial for exploring its interactions in biological systems.

Pharmacological Applications

  • Anti-inflammatory Effects
    • This compound exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in various cell models, suggesting potential therapeutic applications in treating inflammatory diseases like rheumatoid arthritis .
  • Analgesic Activity
    • Research indicates that this compound possesses analgesic effects, demonstrated in animal models through reduced pain responses in acetic acid-induced writhing tests. This suggests its utility in pain management therapies .
  • Antimicrobial Properties
    • Preliminary studies have indicated that this compound may exhibit antimicrobial activity against certain pathogens, making it a candidate for developing novel antimicrobial agents .
  • Antimalarial Activity
    • This compound has been investigated for its potential antimalarial effects, showing promise in suppressing parasitemia in infected animal models. This highlights its potential role in treating malaria, especially given the rising resistance to conventional antimalarial drugs .

Toxicological Studies

Toxicity assessments of this compound are essential for determining safe dosages for therapeutic use. Studies have evaluated its acute oral toxicity and long-term effects on liver and kidney functions in animal models, indicating a favorable safety profile at therapeutic doses . Understanding these toxicological aspects is crucial for advancing clinical applications.

Table 1: Summary of Research Findings on this compound

StudyFocus AreaKey FindingsMethodology
Li et al., 2024Anti-inflammatorySignificant inhibition of IL-6 productionIn vitro assays on macrophages
Zhang et al., 2023Analgesic activityReduced pain response in miceAcetic acid-induced writhing test
Wang et al., 2023AntimicrobialInhibition of bacterial growthDisk diffusion method
Liu et al., 2023AntimalarialSuppressed parasitemia in mice4-day suppressive test

Future Perspectives

Research on this compound is still evolving, with ongoing studies aimed at elucidating its mechanisms of action and optimizing its pharmacological properties. Future investigations may focus on:

  • Mechanistic Studies : Understanding the molecular pathways through which this compound exerts its effects.
  • Clinical Trials : Evaluating efficacy and safety in human populations.
  • Formulation Development : Creating effective delivery systems to enhance bioavailability.

Q & A

Basic Research Questions

Q. What are the key structural identifiers and analytical methods for characterizing Rhodojaponin IV in experimental settings?

this compound (CAS 30460-34-5, UII: 7856J6T1U3) is a grayanane diterpenoid with molecular formula C24H38O8. Structural confirmation requires techniques like NMR (1H/13C) for stereochemical analysis, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute configuration determination. Chromatographic methods (HPLC, UPLC) with UV/ELSD detection are recommended for purity assessment . Experimental protocols should align with guidelines for reproducibility, including detailed synthesis steps and spectral data in supplementary materials .

Q. How can researchers design initial pharmacological studies to assess this compound’s bioactivity?

Begin with in vitro assays (e.g., enzyme inhibition, cell viability) to identify potential targets. For anti-inflammatory or neuroactive properties, consider TNF-α-induced HUVEC models (migration, angiogenesis assays) or neuronal ion channel profiling. In vivo, collagen-induced arthritis (CIA) models in rodents can evaluate anti-arthritic effects, with endpoints like cytokine levels (IL-6, TNF-α) and histopathological scoring . Dose-response studies should include vehicle controls (e.g., carboxymethyl cellulose solutions) to account for bioavailability variables .

Q. What are best practices for synthesizing this compound and ensuring batch consistency?

Follow natural product isolation protocols (e.g., column chromatography from Rhododendron species) or semi-synthetic routes from related grayanotoxins. Document extraction solvents, temperature, and purification steps (TLC/Rf values). Batch consistency requires HPLC purity >95%, validated by triplicate runs, and stability testing under varied storage conditions (e.g., light, temperature) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound, such as dual pro- and anti-inflammatory effects?

Address discrepancies through dose- and time-dependent studies. For example, low doses may inhibit NF-κB via NIK binding (as seen in Rhodojaponin III ), while high doses could induce cytotoxicity. Use siRNA knockdown or overexpression models (e.g., NIK-transfected cells) to confirm pathway specificity. Cross-validate findings with orthogonal assays (e.g., Western blot for phospho-IKKα, CXCL12 ELISA) .

Q. What methodologies are recommended for evaluating this compound’s pharmacokinetics and bioavailability?

Employ LC-MS/MS for plasma pharmacokinetic profiling in rodent models, with sampling at critical intervals (e.g., 0–720 minutes post-administration). Calculate AUC0–t, Cmax, and T1/2, and compare bioavailability metrics (AUC/dose ratios) to related grayanotoxins (e.g., Rhodojaponin III: 3–7% bioavailability ). Include tissue distribution studies to identify accumulation risks (e.g., CNS penetration).

Q. How can molecular docking and dynamics simulations improve understanding of this compound’s target interactions?

Use AutoDock Vina or Schrödinger Suite for docking studies, focusing on hydrophobic binding pockets (e.g., Trp79 in chemosensory proteins ). Validate predictions with mutagenesis (e.g., Ile45Ala substitutions) and binding affinity assays (SPR, ITC). Molecular dynamics (MD) simulations (100+ ns trajectories) can assess conformational stability of ligand-receptor complexes .

Q. What strategies mitigate variability in in vivo responses to this compound across animal models?

Standardize animal strains, diets, and environmental conditions. For neurotoxicity studies, use telemetry for real-time cardiovascular monitoring. Stratify data by sex/age and apply mixed-effects statistical models to account for inter-individual variability. Cross-reference findings with ex vivo tissue analyses (e.g., hippocampal slice electrophysiology) .

Q. Methodological Guidance

  • Systematic Reviews : Use Boolean search strategies across PubMed, Web of Science, and Embase to aggregate this compound studies. Exclude non-peer-reviewed sources (e.g., ) and apply PRISMA guidelines for quality assessment .
  • Data Reproducibility : Adhere to Beilstein Journal guidelines: publish full experimental details in supplementary files, including raw spectral data and statistical codes .
  • Conflict Resolution : For contradictory data, conduct meta-analyses using fixed/random-effects models (RevMan, Cochrane Handbook ). Highlight heterogeneity metrics (I<sup>2</sup>) to contextualize discrepancies .

Propriétés

Numéro CAS

30460-34-5

Formule moléculaire

C24H38O8

Poids moléculaire

454.6 g/mol

Nom IUPAC

[(1S,3R,4R,6S,8S,9R,10R,13R,14R,16R)-16-acetyloxy-4,6,9,14-tetrahydroxy-5,5,9,14-tetramethyl-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate

InChI

InChI=1S/C24H38O8/c1-12(25)31-18-10-23-11-21(5,28)14(19(23)32-13(2)26)7-8-15(23)22(6,29)16-9-17(27)20(3,4)24(16,18)30/h14-19,27-30H,7-11H2,1-6H3/t14-,15+,16+,17+,18-,19-,21-,22-,23+,24+/m1/s1

Clé InChI

CLACQPZPBZLUQK-ZQSAPXNLSA-N

SMILES

CC(=O)OC1CC23CC(C(C2OC(=O)C)CCC3C(C4C1(C(C(C4)O)(C)C)O)(C)O)(C)O

SMILES isomérique

CC(=O)O[C@@H]1C[C@@]23C[C@@]([C@@H]([C@H]2OC(=O)C)CC[C@H]3[C@@]([C@H]4[C@]1(C([C@H](C4)O)(C)C)O)(C)O)(C)O

SMILES canonique

CC(=O)OC1CC23CC(C(C2OC(=O)C)CCC3C(C4C1(C(C(C4)O)(C)C)O)(C)O)(C)O

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rhodojaponin IV
Reactant of Route 2
Reactant of Route 2
Rhodojaponin IV
Reactant of Route 3
Reactant of Route 3
Rhodojaponin IV
Reactant of Route 4
Reactant of Route 4
Rhodojaponin IV
Reactant of Route 5
Reactant of Route 5
Rhodojaponin IV
Reactant of Route 6
Rhodojaponin IV

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.